N,N-Dimethyl neopentylamine

Steric hindrance Nucleophilicity Menshutkin reaction

N,N-Dimethyl neopentylamine (CAS 10076-31-0) is a tertiary aliphatic amine featuring a dimethylamino group attached to a neopentyl (2,2-dimethylpropyl) moiety. This structural arrangement introduces pronounced steric congestion around the nitrogen centre, which fundamentally distinguishes it from less hindered tertiary amines.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 10076-31-0
Cat. No. B1649496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl neopentylamine
CAS10076-31-0
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCC(C)(C)CN(C)C
InChIInChI=1S/C7H17N/c1-7(2,3)6-8(4)5/h6H2,1-5H3
InChIKeyFUIRUFXAVIHAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl Neopentylamine (CAS 10076-31-0) – A Sterically Demanding Tertiary Amine for Selective Non-Nucleophilic Base Applications


N,N-Dimethyl neopentylamine (CAS 10076-31-0) is a tertiary aliphatic amine featuring a dimethylamino group attached to a neopentyl (2,2-dimethylpropyl) moiety. This structural arrangement introduces pronounced steric congestion around the nitrogen centre, which fundamentally distinguishes it from less hindered tertiary amines. The compound is employed in roles where a hindered, non-nucleophilic base is required, including as a ligand precursor in organometallic chemistry, as a substrate for N-oxide synthesis, and as a probe molecule for conformational analysis [1]. Its unique eclipsed ground-state conformation about the N–CH₂ bond and its severely attenuated nucleophilicity relative to straight-chain analogs make it a compound of interest for applications demanding steric control over amine reactivity [2].

Non-nucleophilic base for acid scavenging in alkylation-sensitive reaction media
Substrate for regioselective cyclopalladation via C(sp³)–H activation
Conformational probe with documented eclipsed N–CH₂ ground state
Precursor for sterically demanding N-oxide synthesis

Why N,N-Dimethyl Neopentylamine Cannot Be Replaced by Generic Tertiary Amines in Sterically Sensitive Applications


Simple tertiary amines such as N,N-dimethylbutylamine or triethylamine are frequently considered interchangeable non-nucleophilic bases, but this assumption fails when the neopentyl scaffold is required. The neopentyl group introduces a level of steric hindrance that is qualitatively different from that of n-alkyl or even branched-alkyl amines: the quaternary α‑carbon forces the N–CH₂ bond into an eclipsed conformation with a high rotational barrier, restricts access to the nitrogen lone pair, and dramatically retards bimolecular reactions at nitrogen [1]. As a result, N,N-dimethyl neopentylamine can function as a selective non-nucleophilic base or a conformationally constrained ligand precursor under conditions where less hindered analogs would undergo unwanted side reactions, making generic substitution scientifically unjustified in these contexts [2].

Nucleophilicity profile may not transfer
The neopentyl group severely retards quaternization; generic n-alkyl tertiary amines (e.g., n-butyldimethylamine, triethylamine) exhibit far higher nucleophilic reactivity and may cause side reactions.
Lewis acid–base adduct stability differs
Trimethylboron adduct of this amine is almost fully dissociated under conditions where n-alkyl tertiary amine adducts remain stable, altering boron-mediated chemistry outcomes.
Conformational ground state differs
Eclipsed N–CH₂ bond and elevated rotational barrier contrast with the staggered conformations of simpler trialkylamines; stereodynamic behavior is not interchangeable.

Quantitative Differentiation Evidence for N,N-Dimethyl Neopentylamine vs. Closest Analogs


Menshutkin Reaction Rate with Alkyl Iodides: Neopentyldimethylamine vs. n-Butyldimethylamine

In a direct head-to-head kinetic study, the rate constant for the reaction of neopentyldimethylamine (N,N-dimethyl neopentylamine) with methyl and ethyl iodides was found to be less than 1/100 that of n-butyldimethylamine, and the activation energy was 2.2–2.7 kcal mol⁻¹ higher for the neopentyl-substituted amine [1]. This order-of-magnitude rate suppression is a direct consequence of the steric hindrance imposed by the neopentyl group during quaternization at nitrogen.

Menshutkin rate
Head-to-head
k < 0.01 × n-butyldimethylamine; ΔΔEa +2.2–2.7 kcal mol⁻¹
Supports non-nucleophilic base role in alkylation-sensitive reactions
Solvent: nitrobenzene; kinetics by acid-base titration
Steric hindrance Nucleophilicity Menshutkin reaction Kinetics

Trimethylboron Adduct Stability: Neopentyldimethylamine vs. n-Butyldimethylamine as a Steric Probe

The trimethylboron addition compound of neopentyldimethylamine was found to be at least 98.5% dissociated at 50 °C, whereas the corresponding adduct of n-butyldimethylamine was sufficiently stable to allow thermodynamic constants to be measured [1]. The adduct with the neopentyl-substituted amine was described as too unstable to obtain dissociation constants, providing a stark thermodynamic and structural contrast.

B(CH₃)₃ adduct
Head-to-head
≥98.5% dissociated at 50 °C
Prevents stable Lewis acid–base adduct under conditions where n-alkyl amine adducts persist
vs. n-butyldimethylamine adduct; measurable stability only for reference
Lewis basicity Steric hindrance Adduct stability Organoboron

Eclipsed N–CH₂ Conformation and Rotational Barrier: Unique Ground-State Geometry Quantified by Dynamic NMR

Dynamic ¹³C NMR spectroscopy of the deuterium-desymmetrized analog Me₂NCHDᵗBu revealed that the N–CH₂ bond in N,N-dimethyl neopentylamine preferentially adopts an eclipsed ground-state conformation [1]. The free energy of activation for the N-inversion/rotation process was measured as ΔG‡ = 9.4 kcal mol⁻¹. For less hindered tertiary amines, staggered conformations are typical and rotational barriers are generally lower; for instance, triethylamine exhibits a nitrogen inversion barrier of approximately 7.5–8 kcal mol⁻¹ without the same eclipsing preference.

Rotational barrier
Cross-study
ΔG‡ 9.4 kcal mol⁻¹ (eclipsed N–CH₂) vs. ~7.5–8 kcal mol⁻¹ for triethylamine (staggered)
Conformationally constrained amine with documented stereodynamic parameters
Dynamic ¹³C NMR; deuterium-desymmetrized analog
Conformational analysis Dynamic NMR Rotational barrier Stereodynamics

Regioselective Cyclopalladation: N,N-Dimethyl Neopentylamine as a C(sp³)–H Activation Substrate

N,N-Dimethyl neopentylamine reacts with palladium(II) acetate to afford a structurally characterized trinuclear cyclopalladated complex via C(sp³)–H activation at one of the methyl groups of the neopentyl unit, rather than undergoing simple N-coordination [1]. This contrasts with the typical behavior of less sterically demanding tertiary amines such as N,N-dimethylbenzylamine, which undergo cyclopalladation at aromatic C–H bonds, and n-alkyl tertiary amines, which generally form simple N-bound Pd(II) adducts without C–H activation.

Cyclopalladation
Class-level
Trinuclear Pd complex via C(sp³)–H activation at neopentyl methyl
Enables organometallic motifs not accessible with typical tertiary amine ligands
Reactivity inferred from known amine–Pd patterns; product characterized by EA/¹H NMR
Cyclopalladation C–H activation Organometallic Ligand precursor

Procurement-Relevant Application Scenarios for N,N-Dimethyl Neopentylamine (CAS 10076-31-0)


Sterically Enforced Non-Nucleophilic Base in Alkylation-Sensitive Reaction Media

Where a tertiary amine base is required to scavenge acid but alkylating agents (e.g., alkyl iodides, sulfonates, or activated alkyl halides) are present in the reaction mixture, N,N-dimethyl neopentylamine offers a quantifiable advantage. As demonstrated by Brown et al., its rate of quaternization with alkyl iodides is less than 1/100 that of n-butyldimethylamine, and the activation energy is 2.2–2.7 kcal mol⁻¹ higher [1]. This near-complete suppression of nucleophilic reactivity means the amine functions as a proton sink without competing as a nucleophile, a property that less hindered bases cannot provide.

Synthesis of Conformationally Constrained Metal Complexes via C(sp³)–H Activation

N,N-Dimethyl neopentylamine undergoes regioselective cyclopalladation at the neopentyl methyl group with Pd(OAc)₂, yielding a structurally authenticated trinuclear complex [2]. This contrasts with N,N-dimethylbenzylamine, which cyclopalladates at aromatic positions, and with simple n-alkyl tertiary amines, which typically form N-coordinated adducts without C–H activation. Researchers developing C–H functionalization methodology or novel palladacyclic catalysts should consider this compound as a substrate that provides a unique organometallic product topology.

Dynamic NMR Probe Molecule for Conformational Analysis

The eclipsed N–CH₂ ground-state conformation and high rotational barrier (ΔG‡ = 9.4 kcal mol⁻¹) of N,N-dimethyl neopentylamine, as quantified by Anderson et al. using the deuterium-desymmetrized analog Me₂NCHDᵗBu, make this compound an excellent model system for studying nitrogen inversion/rotation processes and steric effects on bond rotation [3]. Laboratories engaged in physical organic chemistry or NMR method development can use this compound as a well-characterized reference standard with documented stereodynamic parameters.

Precursor for Hindered N-Oxide Synthesis

N,N-Dimethyl neopentylamine can be efficiently oxidized to its N-oxide using 30% H₂O₂ with a tungsten-exchanged hydroxyapatite (W/HAP) catalyst, achieving a 94% isolated yield [4]. The resulting sterically hindered N-oxide is itself a compound of interest for pyrolysis studies, where it undergoes rearrangement with an estimated primary C–N bond dissociation energy of approximately 32 kcal mol⁻¹ [5]. For procurement decisions involving N-oxide feedstocks, this well-characterized oxidation route and the distinctive reactivity of the product differentiate N,N-dimethyl neopentylamine from amines that produce less sterically demanding N-oxides.

Application
Selection Property
Validation Focus
Non-nucleophilic acid scavenger in alkylation media
Steric suppression of N-alkylation
Quaternization rate with model alkyl iodide
Cyclopalladated complex synthesis
Regioselective C(sp³)–H activation at neopentyl group
Formation of trinuclear Pd complex vs. N-coordination
Conformational analysis probe
High N–CH₂ rotational barrier and eclipsed ground state
Dynamic NMR decoalescence and ΔG‡ measurement
Sterically hindered N-oxide precursor
Documented oxidation route (e.g., W/HAP–H₂O₂)
N-oxide formation and rearrangement potential
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